Myricetin(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

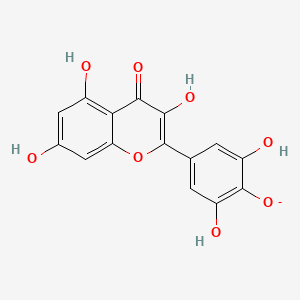

Myricetin(1-) is a flavonol oxoanion that is the conjugate base of myricetin, arising from selective deprotonation of the 3-hydroxy group; major species at pH 7.3. It is a conjugate base of a myricetin.

Applications De Recherche Scientifique

Anticancer Applications

Myricetin exhibits potent anticancer properties through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that Myricetin can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal cancer cells. It induces apoptosis and modulates several signaling pathways, including the Wnt/β-catenin pathway and MAPK/Akt/mTOR pathways .

-

Mechanisms of Action :

- Induction of Apoptosis : Myricetin has been shown to activate caspase cascades and alter the expression of apoptotic proteins such as Bax and Bcl-2 in cancer cells .

- Inhibition of Metastasis : Research indicates that Myricetin reduces the migration and invasion capabilities of cancer cells by downregulating matrix metalloproteinases (MMP-2/9) and other related genes .

Case Study: Colorectal Cancer

In a study involving an azoxymethane/dextran sodium sulfate (AOM/DSS) model, Myricetin administration resulted in a significant reduction in polyp size and inflammatory markers associated with colorectal tumorigenesis .

Neuroprotective Effects

Myricetin has demonstrated neuroprotective properties that may be beneficial in the context of neurodegenerative diseases:

- Mechanism : It appears to exert protective effects against oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's and Parkinson's diseases. Myricetin's ability to modulate neuroinflammatory responses may contribute to its protective effects .

Case Study: Alzheimer's Disease

Research indicates that Myricetin can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby potentially preventing neurodegeneration associated with this condition .

Antioxidant Properties

As an antioxidant, Myricetin plays a crucial role in scavenging free radicals and reducing oxidative stress:

- Oxidative Stress Reduction : Myricetin has been shown to enhance the body's antioxidant defenses by increasing the activity of endogenous antioxidant enzymes. This activity contributes to its protective effects against various diseases linked to oxidative damage .

Metabolic Enhancement

Myricetin has also been studied for its impact on metabolic health:

- Improvement of Mitochondrial Function : Research indicates that Myricetin enhances mitochondrial biogenesis and function through activation of PGC-1α, a key regulator involved in energy metabolism . This effect has been linked to improved endurance capacity and muscle strength in experimental models.

Case Study: Exercise Performance

In mice studies, Myricetin supplementation improved endurance capacity and increased mitochondrial density, suggesting potential applications for enhancing athletic performance or combating age-related decline in physical fitness .

Summary Table of Applications

| Application Area | Mechanism(s) | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits metastasis | Reduces polyp size in colorectal cancer models |

| Neuroprotection | Reduces oxidative stress, anti-inflammatory effects | Inhibits amyloid-beta aggregation |

| Antioxidant | Scavenges free radicals | Enhances endogenous antioxidant enzyme activity |

| Metabolic Enhancement | Activates PGC-1α | Improves mitochondrial function and endurance |

Propriétés

Formule moléculaire |

C15H9O8- |

|---|---|

Poids moléculaire |

317.23 g/mol |

Nom IUPAC |

2,6-dihydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenolate |

InChI |

InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H/p-1 |

Clé InChI |

IKMDFBPHZNJCSN-UHFFFAOYSA-M |

SMILES canonique |

C1=C(C=C(C(=C1O)[O-])O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.